2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O4/c1-2-3-14-9-7(15(17)18)4-6(10(11,12)13)5-8(9)16(19)20/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXIZJPWGJDHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174840 | |
| Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2077-99-8 | |
| Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002077998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yield
The batch method outlined in EP0040762B1 employs the following parameters:
| Parameter | Value |
|---|---|
| Temperature | 55°C |
| Solvent | Water |
| Base | NaOH or K₂CO₃ |
| Molar Ratio (Amine:Substrate) | 2:1 |
| Reaction Time | 4–6 hours |
This method achieves >95% conversion with residual nitrosamine content below 10 ppm. The use of water as a solvent minimizes byproduct formation while ensuring cost-effective scalability.
Nitrosamine Mitigation
A critical challenge in this synthesis is the formation of N-nitrosodi-n-propylamine , a potent carcinogen. To address this, EP0040762B1 introduces nitrous acid scavengers (e.g., urea or ammonium sulfamate) during the reaction, reducing nitrosamine levels to 0.1–1.0 ppm. Post-reaction purification via vacuum distillation further ensures product purity.
Continuous Flow Synthesis
Tubular Reactor Design
US4328369 proposes a continuous flow process to enhance efficiency and reduce reaction time. Key features include:
-
Tubular reaction zone with turbulent flow (Reynolds number > 4,000).
-
Temperature control : Maintained below 150°C to prevent decomposition.
-
Residence time : 2–5 minutes, enabling near-complete conversion.
This method eliminates the need for batch-wise purification, as unreacted reagents are continuously separated via in-line distillation.
Comparative Performance
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Yield | 92–95% | 97–99% |
| Throughput | 1–5 kg/h | 50–100 kg/h |
| Nitrosamine Content | <1 ppm | <0.5 ppm |
The continuous method offers superior scalability and purity, though it requires higher capital investment in reactor infrastructure.
Precursor Synthesis: Halogenation Strategies
Chlorobenzene Functionalization
The synthesis of 4-trifluoromethyl-2,6-dinitro-chlorobenzene —the key intermediate—is detailed in US7777079B2 . This involves:
-
Halogenation : p-Chlorobenzotrifluoride is chlorinated at 50–150°C using FeCl₃ as a catalyst.
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Nitration : Introduction of nitro groups via mixed acid (HNO₃/H₂SO₄) at 0–5°C.
The final intermediate is isolated via fractional crystallization, achieving >98% purity.
Emerging Methodologies
Chemical Reactions Analysis
2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or the trifluoromethyl group can be replaced by other substituents under appropriate conditions.
Common reagents for these reactions include hydrogen gas, metal hydrides, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Herbicidal Applications
Overview:
The primary application of 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is as a selective herbicide. It acts by inhibiting the growth of unwanted plants while being compatible with certain crops.
Mechanism of Action:
Dinitroanilines disrupt microtubule formation in plant cells, leading to the inhibition of cell division and growth. This mechanism is similar to that observed in some protozoan parasites, making dinitroanilines a topic of interest in both agricultural and biomedical research .
Field Studies:
A notable study demonstrated its effectiveness in controlling various weed species without harming cotton crops. The compound was applied at a rate of 3 kg per hectare, showing significant reduction in weed biomass compared to untreated controls .
| Crop | Weed Species Controlled | Application Rate (kg/ha) | Effectiveness (%) |
|---|---|---|---|
| Cotton | Barnyard grass (Panicum crus-galli) | 3 | 85 |
| Indian corn | Slender foxtail (Alopecurus myosuroides) | 3 | 90 |
| Soybeans | Orchard grass (Dactylis glomerata) | 3 | 80 |
Research Applications
Biomedical Research:
Research has indicated that dinitroanilines can selectively inhibit the growth of Toxoplasma gondii, a common parasite. The compound disrupts microtubules in the parasite without affecting vertebrate cells, highlighting its potential for developing targeted therapies against parasitic infections .
Case Study:
In a controlled laboratory setting, Toxoplasma gondii was exposed to varying concentrations of dinitroaniline compounds. Results showed that concentrations between 0.5 to 2.5 μM effectively inhibited parasite replication, while higher concentrations conferred resistance in mutant strains .
Environmental Impact and Safety
Toxicology Studies:
The environmental safety of using this compound has been assessed through toxicological studies on various organisms. These studies indicate that while effective as a herbicide, there are concerns regarding its persistence in soil and potential bioaccumulation .
Regulatory Status:
The compound has undergone rigorous risk assessments by regulatory bodies such as the European Food Safety Authority (EFSA), which evaluates its environmental impact and safety for human health .
Mechanism of Action
The mechanism of action of 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with cellular components. In agricultural applications, it inhibits root development by interfering with mitosis, preventing the proper formation of microtubules. This action disrupts cell division and ultimately leads to the death of the target weeds . The molecular targets and pathways involved include the inhibition of tubulin polymerization, which is essential for cell division.
Comparison with Similar Compounds
Research Findings and Implications
- Mechanistic Insights: Substituents on the aniline nitrogen modulate tubulin binding affinity. Dipropyl groups (trifluralin) enhance soil adsorption, while chloroethyl (fluchloralin) increases volatility and non-target toxicity .
- Environmental Concerns : Trifluralin’s persistence raises groundwater contamination risks, whereas the target compound’s rapid degradation minimizes long-term impacts .
- Optimization Trends : Recent research focuses on modifying substituents to balance efficacy and environmental safety, e.g., profluralin’s cyclopropylmethyl group improving crop tolerance .
Biological Activity
2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline is a substituted dinitroaniline compound that has garnered attention for its biological activity, particularly in herbicidal applications. This article explores its biological activity, focusing on its herbicidal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Herbicidal Activity
This compound exhibits significant herbicidal activity. It is primarily used to control unwanted plant growth while maintaining crop compatibility. The compound's efficacy stems from its ability to inhibit cell division in susceptible plant species.
The mode of action for this compound involves:
- Inhibition of Microtubule Formation : Similar to other dinitroaniline herbicides, it disrupts the microtubule assembly process during cell division, leading to abnormal growth patterns in plants.
- Selective Toxicity : The herbicide selectively targets specific plant species, minimizing damage to crops. This selectivity is attributed to variations in metabolic pathways among different plant species.
Efficacy Studies
A study conducted on various crops including cotton (Gossypium sp.), Indian corn (Zea mays), and soya beans (Glycine hispida) demonstrated that application rates of 3 kg/ha resulted in effective weed control without significant phytotoxicity to the crops .
Comparative Analysis
Table 1 summarizes the herbicidal efficacy of this compound compared to other dinitroaniline herbicides.
| Herbicide | Application Rate (kg/ha) | Efficacy (%) | Crop Compatibility |
|---|---|---|---|
| This compound | 3 | 85 | High |
| N,N-Dipropyl-1-trifluoromethyl-2,6-dinitroaniline | 3 | 80 | Moderate |
| N-allyl-N-chloroethyl-2,6-dinitro-4-trifluoromethylaniline | 3 | 75 | High |
Field Trials
Field trials conducted in sandy loam soils showed that the application of this compound led to a significant reduction in weed biomass by up to 85% within four weeks post-application. The trials also indicated minimal residual effects on soil microbial communities .
Long-term Effects
A long-term study evaluated the residual effects of this herbicide on soil health and microbial diversity. Results indicated that while the herbicide effectively controlled weeds, it did not adversely affect nitrogen-fixing bacteria populations in the soil over a two-year period .
Environmental Impact
The environmental impact of using this compound has been assessed through various ecological studies. These studies suggest that when used according to recommended guidelines, the compound poses a low risk to non-target organisms and maintains soil health.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, and how do functional groups influence reaction conditions?
- Methodological Answer : The synthesis typically involves nitration and alkylation steps. The electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups deactivate the aromatic ring, necessitating strong nitrating agents (e.g., HNO₃/H₂SO₄) and elevated temperatures. The N-propyl group is introduced via nucleophilic substitution under basic conditions. Reaction optimization should account for steric hindrance from substituents and the electron-deficient aromatic system .
Q. How can researchers analytically characterize this compound to confirm purity and structure?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and propyl chain integrity.
- HPLC-MS for purity assessment and molecular ion detection (expected [M+H]⁺ ~ 324 m/z).
- X-ray crystallography (if crystalline) to resolve steric effects of the -CF₃ and nitro groups .
Q. What is the hypothesized mechanism of action of this compound in biological systems?
- Methodological Answer : As a structural analog of herbicides like trifluralin, it likely inhibits microtubule formation in plants by binding to α-tubulin. The -CF₃ and nitro groups enhance binding affinity to hydrophobic enzyme pockets. Validate via in vitro enzyme inhibition assays (e.g., tubulin polymerization assays) and comparative studies with trifluralin .
Advanced Research Questions
Q. How do environmental factors (pH, light) influence the degradation pathways of this compound?
- Methodological Answer : Under UV light, nitro groups undergo photodegradation to amines or nitroso derivatives. In aqueous environments, hydrolysis at the propylamine group is pH-dependent: acidic conditions favor N-dealkylation, while alkaline conditions promote aromatic ring cleavage. Use LC-QTOF-MS to identify transient intermediates and quantify degradation kinetics under controlled conditions .
Q. What structure-activity relationships (SARs) govern the herbicidal potency of derivatives of this compound?
- Methodological Answer : Key SAR parameters:
- Nitro group position : 2,6-dinitro substitution maximizes steric and electronic effects.
- Alkyl chain length : Propyl groups optimize lipid solubility and membrane penetration.
- -CF₃ substitution : Meta-position (-4) enhances electron withdrawal without steric clash.
Synthesize analogs (e.g., N-ethyl or N-cyclopropylmethyl variants) and compare bioactivity via greenhouse trials .
Q. How can researchers resolve contradictory data on the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : Contradictions arise from competing effects of -CF₃ (deactivating) and nitro groups (meta-directing). Use computational modeling (DFT) to map electron density and predict regioselectivity. Experimentally, perform competitive EAS reactions (e.g., bromination) with isotopic labeling to track substitution patterns .
Q. What experimental strategies elucidate metabolic pathways in non-target organisms?
- Methodological Answer :
- In vitro assays : Use liver microsomes (e.g., rat S9 fraction) to identify phase I metabolites (oxidation, dealkylation).
- Isotopic tracing : Introduce ¹³C labels at the propyl group to track N-dealkylation.
- Metabolomics : Apply high-resolution LC-MS/MS to detect glutathione conjugates (indicative of detoxification pathways) .
Q. Why does the compound exhibit limited reactivity in nucleophilic aromatic substitution (NAS) despite its electron-deficient ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
